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Abstract

This technical guide provides an in-depth overview of YTP-17, a potent and orally active small
molecule inhibitor of the YAP-TEAD protein-protein interaction. Dysregulation of the Hippo
signaling pathway, leading to the activation of the transcriptional co-activator YAP and its
association with TEAD transcription factors, is a key driver in various cancers. YTP-17 emerges
from a class of dihydrobenzofurane analogs designed to disrupt this critical interaction, thereby
inhibiting tumor growth. This document details the discovery, synthesis, and preclinical
characterization of YTP-17, presenting key data in a structured format, outlining experimental
methodologies, and visualizing the underlying biological and experimental frameworks.

Introduction: The Hippo Pathway and the YAP-TEAD
Interaction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in the development and progression of numerous
cancers. The downstream effectors of this pathway are the transcriptional co-activator Yes-
associated protein (YAP) and its paralog TAZ. When the Hippo pathway is inactive, YAP
translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors,
driving the expression of genes that promote cell proliferation and inhibit apoptosis. The
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interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with a

dysregulated Hippo pathway.

YTP-17 is a novel small molecule inhibitor that directly targets the YAP-TEAD protein-protein

interface, preventing the formation of the oncogenic transcriptional complex. Its discovery

represents a significant advancement in the development of targeted therapies for Hippo-driven

cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YTP-17, providing a clear

comparison of its in vitro and in vivo activities.

Parameter Value Assay Reference
Time-Resolved
YAP-TEAD Interaction Fluorescence
- 4nM [1][2]
Inhibition IC50 Resonance Energy
Transfer (TR-FRET)
Antiproliferative ) ]
o Cell Proliferation
Activity IC50 (NCI- 45 nM [11[2]
Assay
H2052 cells)
Table 1: In Vitro Activity of YTP-17
Parameter Value Animal Model Cell Line Reference
60 mg/kg, oral
_ _ Xenograft Mouse
Dosing Regimen  gavage, once Model NCI-H226 [1][2]
ode
daily for 2 weeks
Tumor Volume Xenograft Mouse
, 45% NCI-H226 [1]
Reduction Model
Table 2: In Vivo Efficacy of YTP-17
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Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. While
specific, detailed protocols for YTP-17 are not publicly available in full, the following represents
a likely reconstruction based on the available literature and standard laboratory procedures.

Synthesis of YTP-17

The synthesis of YTP-17 is a multi-step process starting from commercially available
precursors. The following scheme outlines the key transformations[3]:
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(Starting Material 1)

a) DMF/NaH/
2-hydroxyethyl methyl sulfone,
0°C-RT,2h, 70 %

Intermediate 1

c) Intermediate from step b,
toluene/H20/K3PO4/
Pd2(dba)3/N-Xanthphos,
100 °C, 12-18 h, 98 %

Intermediate 3

d) THF/MeOH/
NaOH 2 N,
RT, 18 h, 97-100 %

Intermediate 4

) DMF/Mel/NaH,
0 °C, 2 h, quant.

f) DMF/HATU/DIPEA/

rt, 2.5-18 h, 30-73 %

Synthesis of YTP-17

(Starting Material 2)

MeNH2.HCI, RT, 18 h, 98 %
g) dioxane, 4 N HCl in dioxane,

b) THF/ THPOCH2CH20OH/
PPh3/DIAD,
0°C-RT,2h,82%

Intermediate 2

Click to download full resolution via product page

Caption: Synthetic scheme for YTP-17.
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Detailed Methodology:

o Step a: To a solution of the starting phenol in dimethylformamide (DMF) at 0 °C is added
sodium hydride (NaH), followed by 2-hydroxyethyl methyl sulfone. The reaction is allowed to
warm to room temperature and stirred for 2 hours.

o Step b: In a separate flask, a solution of the corresponding alcohol in tetrahydrofuran (THF)
is treated with 2-(tetrahydropyran-2-yloxy)ethanol, triphenylphosphine (PPh3), and
diisopropyl azodicarboxylate (DIAD) at 0 °C. The reaction is stirred at room temperature for 2
hours.

e Step ¢ (Suzuki Coupling): The product from step a is coupled with the boronic acid derivative
from step b using a palladium catalyst (Pd2(dba)3) and a ligand (N-Xanthphos) in a mixture
of toluene and water with potassium phosphate (K3PO4) as a base. The reaction is heated
at 100 °C for 12-18 hours.

o Step d (Deprotection): The resulting intermediate is treated with sodium hydroxide (NaOH) in
a mixture of THF and methanol (MeOH) at room temperature for 18 hours to remove a
protecting group.

o Step e (Methylation): The product from step d is methylated using methyl iodide (Mel) and
NaH in DMF at 0 °C for 2 hours.

o Step f (Amide Coupling): The carboxylic acid is coupled with methylamine hydrochloride
(MeNH2.HCI) using HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a
base in DMF at room temperature for 18 hours.

o Step g (Final Deprotection): The final protecting group is removed using 4 N HCI in dioxane
at room temperature for 2.5-18 hours to yield YTP-17.

Note: Purification after each step would typically involve standard techniques such as
extraction, chromatography, and crystallization. Characterization would be performed using
techniques like NMR and mass spectrometry to confirm the structure and purity of the
intermediates and the final product.

YAP-TEAD TR-FRET Assay
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This assay is used to measure the ability of YTP-17 to disrupt the interaction between YAP and
TEAD.

YAP-TEAD TR-FRET Assay Workflow
Prepare Assay Plate
(with YTP-17 dilutions)
(Add Donor-labeled TEAD)

Gdd Acceptor-labeled YAP)

(Read TR-FRET SignaD

Analyze Data
(Calculate 1C50)

Click to download full resolution via product page

Caption: Workflow for the YAP-TEAD TR-FRET assay.

Detailed Methodology:

o Reagent Preparation: Recombinant YAP and TEAD proteins are labeled with a suitable
FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.
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e Compound Plating: YTP-17 is serially diluted in an appropriate buffer (e.g., PBS with 0.1%
BSA) and added to a low-volume 384-well plate.

e Protein Addition: The labeled TEAD (donor) and YAP (acceptor) proteins are added to the
wells containing the compound.

 Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2
hours) to allow the binding reaction to reach equilibrium.

» Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-
resolved fluorescence detection, with excitation at a wavelength appropriate for the donor
and emission detection at the wavelengths of both the donor and acceptor.

o Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is
determined by plotting the percentage of inhibition against the logarithm of the YTP-17
concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay determines the effect of YTP-17 on the proliferation of cancer cells.
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Cell Proliferation Assay Workflow

Seed NCI-H2052 cells
in 96-well plate
Gdd YTP-17 dilutions)
Gncubate for 72 hours)

Add proliferation reagent
(e.g., XTT, MTS)
Gncubate and Read Absorbance)
Analyze Data
(Calculate I1C50)

Click to download full resolution via product page

Caption: Workflow for the cell proliferation assay.
Detailed Methodology:

¢ Cell Seeding: NCI-H2052 cells are seeded into 96-well plates at a predetermined density
(e.g., 5,000 cells/well) and allowed to adhere overnight.

e Compound Treatment: YTP-17 is serially diluted and added to the cells. A vehicle control
(e.g., DMSO) is also included.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b10861930?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO2.

 Viability Assessment: A cell proliferation reagent (e.g., XTT, MTS, or resazurin) is added to
each well according to the manufacturer's instructions.

» Signal Measurement: After a further incubation period (typically 1-4 hours), the absorbance
or fluorescence is measured using a microplate reader.

» Data Analysis: The background-subtracted absorbance/fluorescence values are used to
calculate the percentage of cell growth inhibition. The IC50 value is determined by plotting
the percentage of inhibition against the logarithm of the YTP-17 concentration.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of YTP-17 in a mouse model.
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In Vivo Xenograft Study Workflow
Implant NCI-H226 cells
subcutaneously in mice

'

Allow tumors to establish

'

Randomize mice into
treatment and control groups

Administer YTP-17 (60 mg/kg)
or vehicle daily for 14 days
Monitor tumor volume
and body weight
Sacrifice mice and
analyze tumors

Click to download full resolution via product page

Caption: Workflow for the in vivo xenograft study.
Detailed Methodology:

o Cell Implantation: NCI-H226 cells are harvested and suspended in a suitable medium (e.qg.,
Matrigel). A specific number of cells (e.g., 1 x 106) is subcutaneously injected into the flank
of immunocompromised mice (e.g., SCID or nude mice).

e Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
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e Group Assignment: The mice are randomized into treatment and vehicle control groups.

o Treatment: YTP-17 is formulated in an appropriate vehicle and administered orally by
gavage at a dose of 60 mg/kg once daily for 14 consecutive days. The control group receives
the vehicle only.

e Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,
twice a week). Tumor volume is typically calculated using the formula: (length x width2) / 2.

» Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are
excised, weighed, and may be further processed for histological or biomarker analysis.

Mechanism of Action: The YAP-TEAD Signaling
Pathway

YTP-17 exerts its anti-tumor effects by inhibiting the interaction between YAP and TEAD. The
following diagram illustrates the Hippo signaling pathway and the point of intervention for YTP-
17.
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Hippo Signaling Pathway and YTP-17 Inhibition
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Caption: The Hippo signaling pathway and the inhibitory action of YTP-17.
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Conclusion

YTP-17 is a promising preclinical candidate that demonstrates potent and selective inhibition of
the YAP-TEAD protein-protein interaction. Its nanomolar in vitro activity and significant in vivo
tumor growth inhibition highlight its potential as a therapeutic agent for cancers driven by the
Hippo pathway. The data and protocols presented in this technical guide provide a
comprehensive resource for researchers in the field of oncology and drug discovery, facilitating
further investigation and development of this and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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